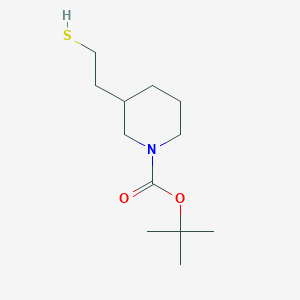

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2S and a molecular weight of 245.38 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a mercaptoethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under controlled conditions. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for modifying the compound for specific applications or studying its mechanisms of action in biological systems.

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Thiol group can be oxidized to form disulfides. | Hydrogen peroxide, iodine |

| Reduction | Ester group can be reduced to an alcohol. | Lithium aluminum hydride |

| Substitution | Thiol group can participate in nucleophilic substitutions. | Alkyl halides |

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its functional groups that allow for further modifications. It can be utilized in the development of complex molecules and pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : The mercaptoethyl group exhibits the ability to scavenge free radicals, mitigating oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta aggregates, which are associated with neurodegenerative diseases like Alzheimer's disease.

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- Neuroprotection Against Amyloid-Beta Toxicity : A study indicated that treatment with this compound significantly reduced neuronal death and inflammation markers in animal models of Alzheimer's disease.

- Potential in Cancer Therapy : Research suggests that compounds with similar structures may inhibit tumor growth through mechanisms such as apoptosis induction in cancer cell lines.

Mécanisme D'action

The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, affecting their function. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes .

Comparaison Avec Des Composés Similaires

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate: This compound has a bromoethyl group instead of a mercaptoethyl group, leading to different reactivity and applications.

tert-Butyl 3-((2-morpholinoethyl)amino)piperidine-1-carboxylate: This compound contains a morpholinoethyl group, which imparts different chemical and biological properties.

4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate: This compound has an aminopyridinyl group, making it useful in different research contexts.

Activité Biologique

Tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a chemical compound characterized by a piperidine ring, a tert-butyl group, and a mercaptoethyl substituent. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₉N₁O₂S

- Molecular Weight : 245.38 g/mol

- CAS Number : 1420841-79-7

The presence of the thiol group (–SH) in the mercaptoethyl moiety enhances its potential for biological interactions, including antioxidant activity and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies show effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action due to the compound's ability to disrupt cellular processes in microbes.

Antioxidant Activity

The thiol group is known for its ability to scavenge free radicals, thereby contributing to antioxidant activity. Compounds with mercaptoethyl groups have demonstrated protective effects against oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at conditions characterized by oxidative damage.

Neuroprotective Effects

Research into similar compounds has suggested potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The interaction of the piperidine ring with neurotransmitter systems may provide insights into its mechanism as a neuroprotective agent .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Proteins : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function and activity.

- Modulation of Enzymatic Activity : Compounds containing piperidine rings often interact with enzymes involved in neurotransmission and metabolic pathways, suggesting that this compound may modulate such activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate | Piperidine ring with benzyl substitution | Antimicrobial properties |

| Tert-butyl 3-mercaptopiperidine-1-carboxylate | Contains tert-butyl instead of benzyl | Potential neuroprotective effects |

| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Similar piperidine structure but different substituents | Reactivity towards nucleophiles |

This table highlights how this compound stands out due to its specific combination of structural features, which confer distinct biological activities compared to analogous compounds .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine with thiol groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar effects might be expected from this compound.

- Neuroprotection Research : In vitro studies indicated that compounds with piperidine structures could inhibit acetylcholinesterase, an enzyme linked to neurodegeneration. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in models of Alzheimer's disease .

Propriétés

IUPAC Name |

tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQAZBPDSWTIGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.